1-Fluoro-4-(1-fluorovinyl)benzene

Descripción general

Descripción

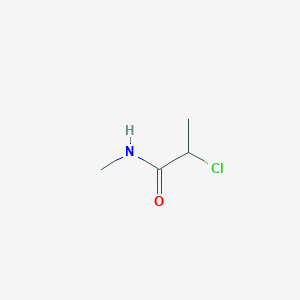

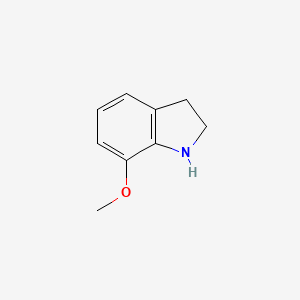

1-Fluoro-4-(1-fluorovinyl)benzene is a fluorine-containing aromatic compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Fluoro-4-(1-fluorovinyl)benzene. However, there are general methods for the fluorination of benzene derivatives2. For instance, a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities2.Molecular Structure Analysis

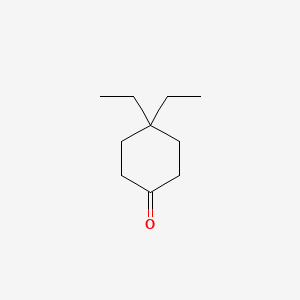

The molecular structure of 1-Fluoro-4-(1-fluorovinyl)benzene is not explicitly available. However, the molecular formula is C8H6F21.Chemical Reactions Analysis

Specific chemical reactions involving 1-Fluoro-4-(1-fluorovinyl)benzene are not readily available. However, fluorinated benzene derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-4-(1-fluorovinyl)benzene are not explicitly available. However, similar compounds like 1-Fluoro-4-(trifluorovinyl)benzene have a density of 1.3±0.1 g/cm3, boiling point of 141.6±40.0 °C at 760 mmHg, vapour pressure of 7.3±0.3 mmHg at 25°C, and a flash point of 39.4±16.0 °C3.Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

- Application Summary: The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound to 1-Fluoro-4-(1-fluorovinyl)benzene, was analyzed .

- Methods of Application: The crystal structure was determined using X-ray diffraction. The compound was synthesized under a dry nitrogen atmosphere with specific reagents and conditions .

- Results: The molecular structure was determined, and the crystallographic data were collected. The compound was found to have a monoclinic crystal system with specific lattice parameters .

2. Fluoride Removal from Water

- Application Summary: Amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks were developed for efficient removal of fluoride from water .

- Methods of Application: The metal organic frameworks (MOFs) were synthesized using a hydrothermal technique .

- Results: The synthesized MOFs showed improved fluoride adsorption quantities. Various factors influencing defluoridation were explored, and the MOFs were found to be regenerable up to six cycles .

3. Synthesis of Alkylated Monofluoroalkenes

- Application Summary: A stereospecific palladium-catalyzed alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids was used for the synthesis of alkylated monofluoroalkenes .

- Methods of Application: The reaction was carried out under mild conditions, giving access to a wide range of functionalized tri- and tetrasubstituted monofluoroalkenes .

- Results: The methodology showed good functional group tolerance and high yield, independent from the gem-bromofluoroalkenes geometry .

4. Physicochemical and Pharmacokinetic Properties

- Application Summary: Monofluoroalkenes, such as 1-Fluoro-4-(1-fluorovinyl)benzene, can modulate the physicochemical and pharmacokinetic properties of bioactive molecules .

- Methods of Application: The incorporation of fluorine atoms into bioactive molecules can prevent oxidative metabolism and modulate their overall biological activities .

- Results: Fluorinated compounds are abundant scaffolds found in a large variety of materials, agrochemicals, and pharmaceuticals .

5. Synthesis of Fluorinated Compounds

- Application Summary: The incorporation of fluorine atoms into bioactive molecules hugely impacts their physicochemical and pharmacokinetic properties, prevents oxidative metabolism and, more importantly, modulates their overall biological activities .

- Methods of Application: Fluorinated compounds are synthesized using various methods, including classical olefination (Wittig, Horner-Wadsworth-Emmons or Julia Kocienski reaction), electrophilic fluorination, or fluorination of alkynes .

- Results: Fluorinated compounds are abundant scaffolds found in a large variety of materials, agrochemicals, and pharmaceuticals .

6. Synthesis of Monofluoroalkenes

- Application Summary: Monofluoroalkenes are highly valuable fluorinated synthons in organic synthesis, in high-performance materials, and in medicinal chemistry as they are excellent peptide bond mimics with enhanced stability towards proteases and stable conformation, improving the molecule stability and lipophilicity .

- Methods of Application: Despite the importance of alkylated monofluoroalkenes, limited methodologies have been developed for their modular synthesis .

- Results: Pioneering studies to obtain alkyl-substituted monofluoroalkenes were focused on classical olefination, electrophilic fluorination, or fluorination of alkynes .

Safety And Hazards

Specific safety and hazard information for 1-Fluoro-4-(1-fluorovinyl)benzene is not available. However, it’s important to handle all chemical substances with care, using appropriate safety measures.

Direcciones Futuras

The future directions of 1-Fluoro-4-(1-fluorovinyl)benzene are not explicitly mentioned in the available resources. However, fluorine-containing aromatic compounds have diverse applications in various fields of research and industry4.

Please note that this information is based on the available resources and there might be more recent studies or data related to 1-Fluoro-4-(1-fluorovinyl)benzene.

Propiedades

IUPAC Name |

1-fluoro-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUZUMQXFAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566558 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(1-fluorovinyl)benzene | |

CAS RN |

133367-99-4 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)